molecular formula C4H6N2O2S B556010 2-Amino-4,5-dihydrothiazole-4-carboxylic acid CAS No. 2150-55-2

2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Cat. No.: B556010
CAS No.: 2150-55-2
M. Wt: 146,17 g/mole
InChI Key: VHPXSBIFWDAFMB-UHFFFAOYSA-N
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Description

2-Amino-4,5-dihydrothiazole-4-carboxylic acid is an organic compound with the molecular formula C4H6N2O2S. It is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its significant role as an intermediate in the synthesis of various biologically active molecules .

Biochemical Analysis

Biochemical Properties

The primary function of 2-Amino-2-thiazoline-4-carboxylic acid lies in its inhibitory properties towards enzymes and proteins . By selectively binding to the active site of these biomolecules, 2-Amino-2-thiazoline-4-carboxylic acid effectively impedes their normal functionality .

Cellular Effects

Cyanide causes toxic effects by inhibiting cytochrome c oxidase, resulting in cellular hypoxia and cytotoxic anoxia, and can eventually lead to death . 2-Amino-2-thiazoline-4-carboxylic acid, as a biomarker for cyanide exposure, can be used to verify cyanide exposure .

Molecular Mechanism

2-Amino-2-thiazoline-4-carboxylic acid exerts its effects at the molecular level through its binding interactions with biomolecules. It selectively binds to the active site of enzymes and proteins, thereby inhibiting their normal functionality .

Temporal Effects in Laboratory Settings

2-Amino-2-thiazoline-4-carboxylic acid is a promising marker to assess cyanide exposure due to several advantages such as stability in biological matrices, consistent recovery, and relatively small endogenous concentrations . The levels of 2-Amino-2-thiazoline-4-carboxylic acid in plasma of smoking volunteers were found to be significantly higher than that of non-smoking volunteers .

Dosage Effects in Animal Models

In a toxicokinetics study performed in three animal models: rats, rabbits, and swine, concentrations of 2-Amino-2-thiazoline-4-carboxylic acid did not rise significantly above the baseline in the rat model, but rose quickly in rabbits and swine and then fell rapidly .

Metabolic Pathways

2-Amino-2-thiazoline-4-carboxylic acid is an intermediate in the industrial synthesis of L-cysteine, an amino acid . It is produced by the reaction of methyl chloroacrylate with thiourea .

Transport and Distribution

It is known that 2-Amino-2-thiazoline-4-carboxylic acid is excreted mainly in the urine .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dihydrothiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various thiazole derivatives, which are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

2-Amino-4,5-dihydrothiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific structure, which allows it to participate in a unique set of chemical reactions and interact with particular biological targets. This makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules .

Properties

IUPAC Name

2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid
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InChI

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)
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InChI Key

VHPXSBIFWDAFMB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1C(N=C(S1)N)C(=O)O
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Molecular Formula

C4H6N2O2S
Record name 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID
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DSSTOX Substance ID

DTXSID9024510
Record name 2-Amino-2-thiazoline-4-carboxylic acid
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Molecular Weight

146.17 g/mol
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Physical Description

2-amino-2-thiazoline-4-carboxylic acid is a white powder. (NTP, 1992)
Record name 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID
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Solubility

1 to 5 mg/mL at 73 °F (NTP, 1992)
Record name 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID
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CAS No.

2150-55-2
Record name 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID
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Record name 2-Aminothiazoline-4-carboxylic acid
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Record name 2-amino-4,5-dihydrothiazole-4-carboxylic acid
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Melting Point

428 °F (Decomposes) (NTP, 1992)
Record name 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

A: ATCA serves as a promising biomarker for cyanide exposure due to its advantages over direct cyanide measurement and other biomarkers. ATCA exhibits stability in biological matrices, consistent recovery during analysis, and relatively low endogenous concentrations. [, , ] These characteristics make it a valuable tool for evaluating past cyanide exposure. []

A: Studies reveal significantly higher ATCA levels in the plasma of smokers compared to non-smokers. This difference is attributed to the presence of cyanide in cigarette smoke, leading to elevated ATCA production as a metabolite. [, ]

A: Research indicates that ATCA can be detected in various biofluids, including plasma, urine, and saliva. Notably, plasma ATCA demonstrates particular promise as a sensitive and reliable biomarker for both chronic low-level and acute cyanide exposure. [, ]

A: ATCA (C4H6N2O2S) has a molecular weight of 146.19 g/mol. While spectroscopic data is not extensively provided in the provided research, the zwitterionic nature of the molecule and its amino-imino tautomerism has been confirmed through crystal structure analysis. []

A: PB-SCN represents another potential marker for cyanide exposure. Formed through the reaction of cyanide with sulfur donors in proteins, PB-SCN exhibits stability in biological systems, suggesting its potential value in assessing both chronic and acute cyanide exposure. []

A: Following acute cyanide poisoning in rats, plasma cyanide levels peak rapidly and decline quickly. Thiocyanate concentrations rise gradually, reflecting cyanide's enzymatic conversion. Notably, ATCA exhibits a distinct pattern, with plasma and urine concentrations remaining elevated for a longer duration (up to 24 hours), highlighting its utility in diagnosing cyanide poisoning. []

A: An efficient one-pot synthesis of ATCA starts with 2,3-dichloropropionic acid. The process involves reacting it with sodium hydroxide, followed by the addition of concentrated hydrochloric acid and thiourea, and finally, treatment with sodium carbonate. This simplified approach improves the yield significantly compared to traditional multi-step methods. [, ]

A: Yes, researchers have identified microorganisms, particularly Pseudomonas sp., capable of converting DL-ATC to L-cysteine using intracellular enzymes. This approach holds promise as a cost-effective and environmentally friendly method for L-cysteine production. [, , , ]

A: Immobilization of enzymes involved in the bioconversion of DL-ATC to L-cysteine offers advantages such as enhanced enzyme stability, reusability, and ease of separation from the reaction mixture, contributing to a more efficient and economically viable process. []

A: Allyl isothiocyanate causes oxidative scission of the disulfide bond in cystine, ultimately leading to the formation of ATCA, 2-allylamino-2-thiazoline-4-carboxylic acid, and 3(3H)-allyl-5,6-dihydro-5-amino-2(2#)-thioxo-l,3-thiazin-4-one. This interaction demonstrates the potential of isothiocyanates to cleave disulfide bonds in various molecules, including peptides like oxidized glutathione and insulin. []

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